molecular formula C16H16Cl2N2O2S B10890976 N-(tert-butylcarbamothioyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide

N-(tert-butylcarbamothioyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide

Cat. No.: B10890976
M. Wt: 371.3 g/mol
InChI Key: JLWDEWIREZLVHU-UHFFFAOYSA-N
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Description

N-(tert-butylcarbamothioyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a dichlorophenyl group, and a tert-butylcarbamothioyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butylcarbamothioyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step involves the substitution of hydrogen atoms on the furan ring with dichlorophenyl groups using electrophilic aromatic substitution reactions.

    Attachment of the tert-butylcarbamothioyl group: This can be done through nucleophilic substitution reactions where the furan ring is reacted with tert-butyl isocyanate and thiol reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butylcarbamothioyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The dichlorophenyl group can be reduced to form less chlorinated or dechlorinated products.

    Substitution: The tert-butylcarbamothioyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce dechlorinated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique chemical properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(tert-butylcarbamothioyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butylcarbamothioyl)-5-phenylfuran-2-carboxamide
  • N-(tert-butylcarbamothioyl)-5-(2,4-dichlorophenyl)furan-2-carboxamide
  • N-(tert-butylcarbamothioyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide

Uniqueness

N-(tert-butylcarbamothioyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide is unique due to the specific positioning of the dichlorophenyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H16Cl2N2O2S

Molecular Weight

371.3 g/mol

IUPAC Name

N-(tert-butylcarbamothioyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C16H16Cl2N2O2S/c1-16(2,3)20-15(23)19-14(21)12-8-7-11(22-12)9-5-4-6-10(17)13(9)18/h4-8H,1-3H3,(H2,19,20,21,23)

InChI Key

JLWDEWIREZLVHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=S)NC(=O)C1=CC=C(O1)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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